6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride
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Overview
Description
6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride is a complex organic compound with a molecular formula of C19-H25-Cl-N2-O.2Cl-H and a molecular weight of 405.83 . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:
Formation of the quinoline core: This can be achieved through various cyclization reactions.
Introduction of the dimethylamino propoxy group: This step typically involves nucleophilic substitution reactions.
Hydrogenation: To achieve the tetrahydro form, hydrogenation reactions are employed.
Methoxylation: Introduction of methoxy groups is done using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can be used to modify the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to fully hydrogenated derivatives.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group is known to enhance its binding affinity, while the methoxy groups can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6H-Cyclohepta(b)quinoline, 2-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride
- 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
Uniqueness
The unique combination of the dimethylamino propoxy group and the trimethoxy substitution pattern distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
18833-65-3 |
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Molecular Formula |
C22H34Cl2N2O4 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
dimethyl-[3-[(2,3,4-trimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O4.2ClH/c1-24(2)12-9-13-28-20-15-10-7-6-8-11-17(15)23-19-16(20)14-18(25-3)21(26-4)22(19)27-5;;/h14H,6-13H2,1-5H3;2*1H |
InChI Key |
MUQDDFNISDOULR-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C(C(=C(C=C31)OC)OC)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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